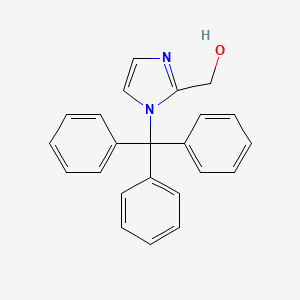
5-bromo-6-chloro-3-iodopyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity. It is used in various fields of scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one typically involves multi-step reactions starting from pyridine derivatives. One common method involves the halogenation of pyridine derivatives using reagents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The halogen substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridine
- 5-Bromo-6-chloro-3-iodopyridin-2-ol
Uniqueness
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, as it can undergo a wide range of chemical transformations and interact with diverse molecular targets.
Propiedades
Fórmula molecular |
C5H2BrClINO |
|---|---|
Peso molecular |
334.34 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(8)5(10)9-4(2)7/h1H,(H,9,10) |
Clave InChI |
SRHUHHKHQRNDTO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1Br)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)






